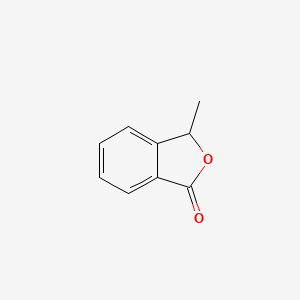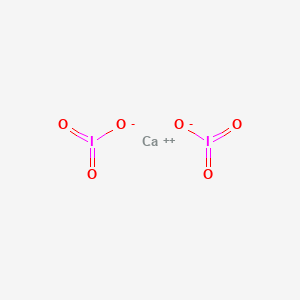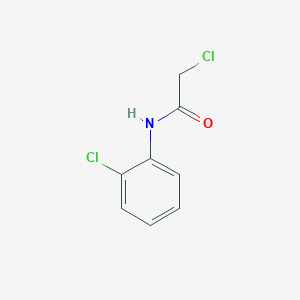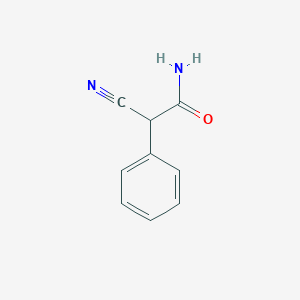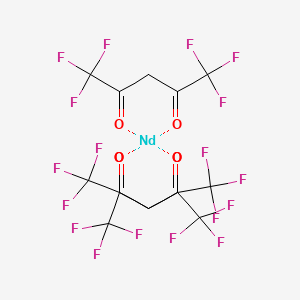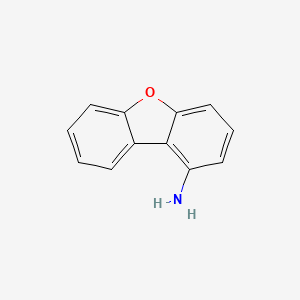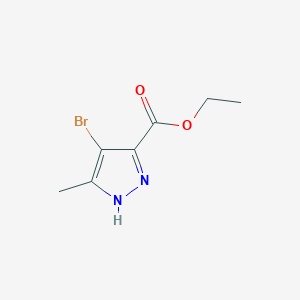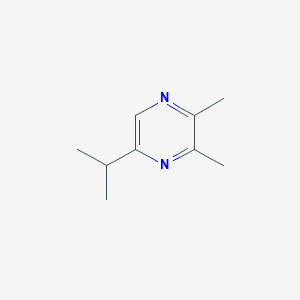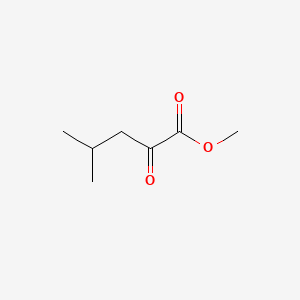
Methyl 4-methyl-2-oxopentanoate
概要
説明
“Methyl 4-methyl-2-oxopentanoate” is a chemical compound with the molecular formula C7H12O3 . It is also known by its IUPAC name “methyl 4-methyl-2-oxopentanoate” and has a molecular weight of 144.17 g/mol . It is a 2-oxo monocarboxylic acid anion that is the conjugate base of 4-methyl-2-oxopentanoic acid . It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite .
Molecular Structure Analysis
The molecular structure of “Methyl 4-methyl-2-oxopentanoate” consists of a pentanoic acid backbone with a keto group at C-2 and a methyl group at C-4 . The InChI code for this compound is 1S/C7H12O3/c1-5(2)4-6(8)7(9)10-3/h5H,4H2,1-3H3 .Physical And Chemical Properties Analysis
“Methyl 4-methyl-2-oxopentanoate” is a colorless to yellow liquid . It has a density of 1.0±0.1 g/cm3, a boiling point of 184.0±9.0 °C at 760 mmHg, and a vapour pressure of 0.7±0.4 mmHg at 25°C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .科学的研究の応用
Metabolism in Pancreatic Islets
Methyl 4-methyl-2-oxopentanoate is absorbed by isolated pancreatic islets in a concentration- and pH-dependent manner, affecting intracellular amino acid levels and intracellular pH. It stimulates islet-cell respiration, ketone-body formation, and biosynthetic activity, without significantly impacting the metabolism of endogenous nutrients. This compound is incorporated into CO2, water, acetoacetate, L-leucine, islet protein, and lipid, suggesting its involvement in various metabolic pathways within pancreatic islets (Hutton, Sener, & Malaisse, 1979).
Method for Determination in Plasma
A spectrophotometric method using NAD+-dependent D-2-hydroxyisocaproate dehydrogenase from Lactobacillus casei ssp. pseudoplantarum has been developed for estimating 4-methyl-2-oxopentanoate in plasma samples. This method provides a convenient alternative to high performance liquid chromatographic analysis for measuring 4-methyl-2-oxopentanoate content in plasma, particularly for patients with maple syrup urine disease (Schadewaldt, Hummel, Trautvetter, & Wendel, 1989).
Oxidation by Skeletal-Muscle Mitochondria
The oxidation of 4-methyl-2-oxopentanoate by rat skeletal muscle mitochondria shows biphasic kinetics, indicating complex interactions with the mitochondrial metabolic processes. This oxidation process is influenced by various factors, including the presence of other substrates and inhibitors, revealing insights into mitochondrial functions and the regulation of energy metabolism (van Hinsbergh, Veerkamp, & Glatz, 1979).
Insulin Secretion Mechanism
4-Methyl-2-oxopentanoate-induced insulin release in pancreatic islets is associated with a simultaneous increase in islet respiration, ketone-body production, and substrate utilization. This suggests a role for 4-methyl-2-oxopentanoate in stimulating insulin secretion, potentially mediated by changes in the redox state of NADP and Ca transport (Hutton, Sener, & Malaisse, 1979).
Branched Chain Oxoacid Oxidation in Liver
Research on rat liver mitochondria has demonstrated that 4-methyl-2-oxopentanoate oxidation is independent of exogenous coenzyme A and NAD+. Carnitine was found to stimulate this oxidation, providing insights into the regulation of branched chain oxoacid dehydrogenase in liver mitochondria (May, Aftring, & Buse, 1980).
Safety and Hazards
The safety information for “Methyl 4-methyl-2-oxopentanoate” indicates that it has a GHS07 pictogram and a signal word of "Warning" . Specific hazards are not mentioned, but general safety measures for handling chemical substances should be followed, including avoiding personal contact, inhalation, and contact with moisture .
作用機序
Target of Action
Methyl 4-methyl-2-oxopentanoate is a metabolite found in both yeast (Saccharomyces cerevisiae) and humans (Homo sapiens) The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that this compound is involved in various metabolic reactions in both yeast and humans . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Methyl 4-methyl-2-oxopentanoate is involved in several biochemical pathways. According to the KEGG database , it participates in the degradation and biosynthesis of valine, leucine, and isoleucine. It also plays a role in lipoic acid metabolism, glucosinolate biosynthesis, and 2-oxocarboxylic acid metabolism . The downstream effects of these pathways include the production of energy, synthesis of essential biomolecules, and regulation of various cellular processes.
Result of Action
Methyl 4-methyl-2-oxopentanoate has been found to stimulate islet-cell respiration, ketone-body formation, and biosynthetic activity in rat pancreatic islets . This suggests that the compound may have significant effects at the molecular and cellular levels.
特性
IUPAC Name |
methyl 4-methyl-2-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(2)4-6(8)7(9)10-3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVDEVQENPHSSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338058 | |
| Record name | Methyl 4-methyl-2-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methyl-2-oxopentanoate | |
CAS RN |
3682-43-7 | |
| Record name | Methyl 4-methyl-2-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


